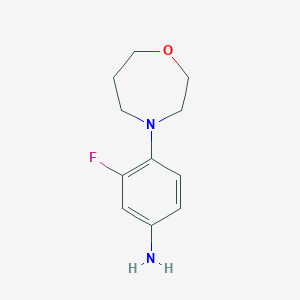

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

Beschreibung

BenchChem offers high-quality 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

918137-43-6 |

|---|---|

Molekularformel |

C11H15FN2O |

Molekulargewicht |

210.25 g/mol |

IUPAC-Name |

3-fluoro-4-(1,4-oxazepan-4-yl)aniline |

InChI |

InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2 |

InChI-Schlüssel |

WJUDAZSPXBWHIG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCOC1)C2=C(C=C(C=C2)N)F |

Herkunft des Produkts |

United States |

Structural and Physicochemical Profiling of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline: A Strategic Building Block in Medicinal Chemistry

Executive Summary

In the contemporary landscape of drug discovery, the architectural evolution of small molecules relies heavily on the strategic incorporation of specialized building blocks. 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline has emerged as a highly versatile intermediate[1]. By combining the metabolic stability imparted by a fluorine atom with the unique three-dimensional conformational space of a 1,4-oxazepane ring, this molecule offers a distinct pharmacological profile compared to traditional morpholine or piperazine derivatives[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic workflows.

Core Identification and Physicochemical Properties

Accurate identification and mass validation are the first steps in any rigorous medicinal chemistry campaign. The primary identifiers and calculated properties for 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline are summarized in Table 1. The precise molecular weight of 210.25 g/mol is derived from its chemical formula (C₁₁H₁₅FN₂O) and is critical for High-Resolution Mass Spectrometry (HRMS) calibration[3].

Table 1: Quantitative and Physicochemical Data

| Property | Value |

| Chemical Name | 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline |

| CAS Registry Number | 918137-43-6 |

| Molecular Formula | C₁₁H₁₅FN₂O |

| Molecular Weight | 210.25 g/mol |

| Monoisotopic Exact Mass | 210.1168 Da |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Aniline N, Oxazepane N, Oxazepane O) |

| Rotatable Bonds | 2 |

Structural Rationale in Drug Design

As a Senior Application Scientist, I approach molecular design by analyzing the causality behind each functional group. The structure of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is not arbitrary; it is a highly engineered scaffold designed to optimize pharmacokinetics and target binding.

The Fluorine Effect

The inclusion of a fluorine atom at the 3-position (ortho to the oxazepane ring and meta to the aniline amine) serves two mechanistic purposes:

-

Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation at an otherwise electron-rich position.

-

pKa Modulation: Fluorine inductively withdraws electron density from the aromatic system. This lowers the pKa of the primary amine, which is often crucial for tuning the basicity of a subsequent amide or urea linkage in kinase hinge-binding motifs, preventing off-target hERG liability.

The 1,4-Oxazepane Scaffold

While morpholine is a ubiquitous solubilizing group, it is conformationally flat. The 7-membered 1,4-oxazepane ring introduces a higher fraction of sp³-hybridized carbons ( Fsp3 )[4]. This ring expansion alters the exit vector of the oxygen atom, allowing it to access novel hydrogen-bonding pockets in target proteins[2]. Furthermore, the increased flexibility of the 1,4-oxazepane ring enhances lipophilic efficiency and aqueous solubility, making it a privileged scaffold in modern medicinal chemistry[5].

Synthetic Methodology & Workflow

To ensure high purity and yield, the synthesis of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline must follow a chemoselective, self-validating protocol. The standard route involves a two-step sequence starting from 3,4-difluoronitrobenzene.

Step-by-Step Protocol

-

Nucleophilic Aromatic Substitution ( SNAr ):

-

Procedure: Charge a reactor with 3,4-difluoronitrobenzene (1.0 eq) and 1,4-oxazepane (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate ( K2CO3 , 2.0 eq) as a mild base. Heat to 80°C for 4 hours.

-

Causality: The strong electron-withdrawing nature of the nitro group selectively activates the para-fluorine for nucleophilic attack. K2CO3 is chosen over stronger bases to scavenge the HF byproduct without triggering side reactions. DMF stabilizes the polar Meisenheimer complex intermediate.

-

-

Chemoselective Nitro Reduction:

-

Procedure: Isolate the intermediate and dissolve in an Ethanol/Water mixture (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4Cl , 2.0 eq). Reflux for 2 hours. Filter through Celite to remove iron salts.

-

Causality: While Palladium on Carbon (Pd/C) with H2 gas is standard for nitro reduction, the presence of an aromatic fluorine introduces a severe risk of hydrodefluorination. The dissolving metal reduction (Fe/ NH4Cl ) is deliberately chosen because it chemoselectively reduces the nitro group to an amine while strictly preserving the C-F bond.

-

Figure 1: Two-step synthetic workflow for 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline.

Analytical Validation Protocol

A protocol is only as good as its validation. To confirm the integrity of the synthesized batch, a dual-method analytical workflow is employed.

Step-by-Step Analytical Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

-

Validation Metric: The exact mass is 210.1168 Da. In positive Electrospray Ionization (ESI+), the target mass detected must be the protonated adduct [M+H]+=211.1 m/z. The absence of a 193.1 m/z peak confirms that no defluorination occurred during synthesis.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: Dissolve the sample in DMSO- d6 . Acquire 1H , 13C , and 19F spectra.

-

Validation Metric: The 19F NMR must show a single peak (typically around -120 to -125 ppm depending on referencing), confirming the retention of the fluorine atom. The 1H NMR must show a broad singlet integrating to 2 protons (~5.0 ppm) corresponding to the primary aniline amine.

-

Figure 2: Analytical validation and quality control decision matrix.

Conclusion

The compound 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (CAS: 918137-43-6) represents a sophisticated intersection of structural biology and synthetic chemistry. With a precise molecular weight of 210.25 g/mol , it serves as a highly modular precursor for Buchwald-Hartwig cross-couplings and amide bond formations. By adhering to the chemoselective synthetic routes and rigorous analytical frameworks detailed above, researchers can confidently integrate this building block into advanced drug discovery pipelines.

References

-

Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

-

Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ACS Publications URL: [Link]

Sources

Mass spectrometry fragmentation pattern of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

Abstract

This technical guide provides a detailed predictive analysis of the mass spectrometric fragmentation behavior of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (Molecular Formula: C₁₁H₁₅FN₂O, Molecular Weight: 210.25 g/mol )[1]. As a novel building block in medicinal chemistry, understanding its fragmentation signature is paramount for its unambiguous identification in complex matrices, reaction monitoring, and metabolite profiling. This document outlines the principal fragmentation pathways anticipated under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques. Key predicted fragmentation events include the characteristic cleavage of the 1,4-oxazepane ring, α-cleavage adjacent to the exocyclic nitrogen, and fragmentation of the fluoroaniline core. This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction to the Analyte

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is a substituted aniline derivative featuring a seven-membered heterocyclic 1,4-oxazepane ring. The presence of a fluorine atom, a primary amine, and a tertiary amine within a heterocyclic system imparts a unique chemical reactivity and makes it a valuable scaffold in pharmaceutical research[1]. Mass spectrometry (MS) is an indispensable tool for the characterization of such molecules. Electron Ionization (EI) provides extensive fragmentation useful for structural fingerprinting, while soft ionization techniques like Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), are essential for analyzing more polar and thermally labile compounds, yielding clear molecular ion information and controlled fragmentation data[2][3][4]. This guide provides a predictive framework for interpreting the mass spectra of this specific molecule, grounded in established principles of organic mass spectrometry.

Molecular Structure and Key Bonds

The fragmentation of a molecule is dictated by its structure—the relative strengths of its bonds and the stability of the resulting fragments. The structure of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is presented below, with key fragmentation sites highlighted.

Caption: Structure of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline.

Predicted Fragmentation Pathways

The fragmentation of the title compound is expected to be driven by the presence of several key functional groups: the tertiary amine within the oxazepane ring, the primary amine on the aromatic ring, and the ether linkage.

Ionization and Molecular Ion Formation

-

Electron Ionization (EI): In EI-MS (typically at 70 eV), a high-energy electron removes an electron from the molecule, forming a radical cation (M⁺•) with an odd mass-to-charge ratio (m/z 210)[3]. This high internal energy leads to extensive fragmentation[5]. The nitrogen atoms are the most likely sites of initial ionization due to their non-bonding electrons.

-

Electrospray Ionization (ESI): In positive-ion ESI, the molecule will readily protonate at one of the nitrogen atoms to form an even-electron [M+H]⁺ ion (m/z 211). Tandem MS (MS/MS) experiments on this precursor ion will induce fragmentation through collision-induced dissociation (CID)[2].

Major Predicted Fragmentation Pathways (ESI-MS/MS)

The fragmentation of the [M+H]⁺ ion is predicted to follow several competing pathways, governed by the stability of the resulting fragment ions and neutral losses.

Caption: Predicted major fragmentation pathways for protonated 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline.

-

Pathway A: Retro-Diels-Alder (RDA)-type Cleavage of the Oxazepane Ring: The seven-membered ring can undergo a rearrangement and cleavage, leading to the loss of a neutral C₃H₄O molecule (acrolein, 56 Da). This would generate a fragment ion at m/z 139 .

-

Pathway B: Ether Bond Cleavage in the Oxazepane Ring: Cleavage of the C-O bond followed by C-C bond scission can lead to the neutral loss of ethylene oxide (C₂H₄O, 44 Da) or related isomers. This pathway is less common but possible, potentially leading to a fragment at m/z 167 . A more likely ring fragmentation involves the loss of CH₂O (30 Da), resulting in a fragment ion at m/z 181 . Further loss of ethylene (C₂H₄, 28 Da) from this ion could yield a fragment at m/z 153 .

-

Pathway C: Cleavage of the Aryl-Nitrogen Bond: The bond between the aniline ring and the oxazepane nitrogen can cleave. While less common for protonated molecules, it can occur. More likely is the cleavage of the entire oxazepane substituent, leading to a protonated fluoroaniline radical cation at m/z 126 . Aromatic amines are known to subsequently lose ammonia (NH₃) or hydrogen cyanide (HCN), which could lead to a fragment at m/z 111 (loss of NH₃ from the aniline amine)[6][7].

-

Pathway D: α-Cleavage Adjacent to the Oxazepane Nitrogen: Alpha-cleavage is a dominant fragmentation mechanism for amines[7][8]. This involves the cleavage of a C-C bond adjacent to the nitrogen atom. Cleavage of the C-N bond to the aromatic ring can generate a stable iminium ion from the oxazepane ring at m/z 100 (C₅H₁₀NO⁺) or cleavage within the ring can generate smaller fragments, such as an ion at m/z 72 after rearrangement.

Summary of Predicted Key Fragment Ions

The following table summarizes the most probable fragment ions generated from the [M+H]⁺ precursor (m/z 211) in an MS/MS experiment.

| Predicted m/z | Proposed Formula | Neutral Loss | Proposed Origin / Pathway |

| 181 | C₁₀H₁₄FN₂⁺ | CH₂O (30 Da) | Pathway B: Initial ring cleavage |

| 153 | C₈H₁₀FN₂⁺ | C₂H₄ (28 Da) | Pathway B: Subsequent loss from m/z 181 |

| 139 | C₇H₈FN₂⁺ | C₃H₄O (56 Da) | Pathway A: RDA-type ring cleavage |

| 126 | C₆H₅FN₂⁺ | C₅H₉O (85 Da) | Pathway C: Loss of the oxazepane substituent |

| 111 | C₆H₄FN⁺ | NH₃ (17 Da) | Pathway C: Loss of ammonia from m/z 126 |

| 100 | C₅H₁₀NO⁺ | C₆H₅FN (111 Da) | Pathway D: α-cleavage, formation of oxazepane iminium ion |

| 72 | C₄H₁₀N⁺ | C₇H₅FNO (138 Da) | Pathway D: Ring fragmentation and rearrangement |

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation and establish a definitive mass spectral library entry for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline in HPLC-grade methanol or acetonitrile[6].

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation for positive-ion ESI[9].

Instrumentation and Parameters (LC-ESI-MS/MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is ideal.

-

Liquid Chromatography (for separation if in a mixture):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting from 5-10% B to 95% B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full Scan (MS1) from m/z 50-500 to identify the [M+H]⁺ ion[6].

-

MS/MS Mode: Product ion scan of the precursor ion at m/z 211.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Source Temperature: 120 – 150 °C.

-

Desolvation Gas (N₂) Flow: 600 – 800 L/hr.

-

Desolvation Temperature: 350 – 450 °C.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-40 eV to observe the formation of different fragment ions as a function of energy[2].

-

Data Acquisition and Processing

-

Inject the working solution into the LC-MS/MS system.

-

Acquire data in both Full Scan and MS/MS modes.

-

Process the data using the instrument's software.

-

Extract the full scan spectrum to confirm the m/z of the protonated molecule (211.1217 theoretical).

-

Analyze the MS/MS spectrum to identify the product ions and compare them against the predicted fragments in Section 2.3.

-

Determine the accurate mass of precursor and product ions to confirm their elemental composition.

Workflow for Structural Elucidation

The logical process for confirming the structure of an unknown analyte, suspected to be 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline, using this guide is visualized below.

Caption: Logical workflow for the MS-based identification of the target compound.

Conclusion

This guide provides a scientifically grounded prediction of the mass spectrometric fragmentation pattern of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline. The primary fragmentation pathways are expected to involve cleavages within and loss of the 1,4-oxazepane ring, alongside characteristic fragmentations of the fluoroaniline moiety. By leveraging the predictive table of fragments and the detailed experimental protocol, researchers can accelerate the identification and structural confirmation of this compound in various analytical workflows. This predictive approach serves as a powerful first step in the absence of existing library spectra, enabling more efficient and targeted analysis in drug discovery and development.

References

- Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.

- EvitaChem. 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (EVT-15203912).

- ResearchGate. (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.

- ACS Publications.

- RSC Publishing.

- ACS Publications.

- ACS Publications.

- Wikipedia.

- MDPI.

- International Journal of Mass Spectrometry. Ion fragmentation of small molecules in mass spectrometry.

- Chemguide.

- Chemistry LibreTexts.

- Chemistry LibreTexts. 3.

- eGyanKosh.

- SlidePlayer.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the development of novel therapeutics. 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline stands out as a scaffold of significant interest, integrating three key structural motifs that are highly sought after in drug design.[1]

-

The 1,4-Oxazepane Ring: This seven-membered saturated heterocycle offers a distinct advantage over its more common six-membered counterpart, morpholine.[2] Its increased conformational flexibility and broader three-dimensional shape allow for a more diverse exploration of chemical space, which can be crucial for optimizing binding interactions with complex biological targets.[3][4]

-

The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to enhance critical pharmacokinetic and physicochemical properties.[5][6] A strategically placed fluorine atom, as seen in this molecule, can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to enhance membrane permeation.[1]

-

The Aniline Moiety: The primary aromatic amine serves as a versatile synthetic handle, providing a direct attachment point for a vast array of functionalities through well-established transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis and field-tested protocols for leveraging 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Principles: Navigating the Catalytic Cycle with a Specialized Substrate

The success of palladium-catalyzed cross-coupling reactions with a substrate like 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline hinges on a nuanced understanding of the catalytic cycle and the rational selection of its components. The aniline moiety is strongly electron-donating, which presents specific challenges and demands a tailored catalytic system.

The Causality Behind Component Selection

-

Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common starting points that are reduced in situ to the active Pd(0) species, modern, well-defined precatalysts are often superior for challenging substrates.[7] Palladacycle precatalysts (e.g., Buchwald's G3 and G4 precatalysts) incorporate the ligand and a stabilizing ancillary group, offering greater air stability, longer catalyst lifetime, and more reliable activation to the key monoligated Pd(0) species in solution.[8]

-

Ligand Selection (The Decisive Factor): This is the most critical choice. The electron-rich nature of the aniline substrate can slow down the final, product-releasing reductive elimination step. To overcome this, the ancillary ligand on the palladium center must be both sterically bulky and highly electron-donating .

-

Buchwald Biarylphosphines: Ligands such as XPhos, SPhos, and BrettPhos are designed with these features. Their bulk promotes the reductive elimination step, while their electron-donating character facilitates the initial oxidative addition of the aryl halide.[9][10]

-

N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable complexes with palladium, making them excellent ligands for cross-coupling reactions involving less reactive coupling partners like aryl chlorides.[11]

-

-

Base Selection: The base plays a multifaceted role. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is required to deprotonate the aniline's N-H bond after coordination to the palladium center.[12][13] In Suzuki-Miyaura couplings, a base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid via formation of a more nucleophilic boronate species, which facilitates transmetalation.[14][15]

-

Solvent: Anhydrous, aprotic, and thoroughly degassed solvents (e.g., toluene, dioxane, THF) are mandatory. Oxygen can oxidize and deactivate the catalytically active Pd(0) species, poisoning the reaction.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline with a representative aryl bromide. This reaction is a cornerstone for synthesizing complex diarylamines and nitrogen-containing heterocyclic structures.[12][16]

Detailed Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere): To a dry Schlenk tube or vial equipped with a magnetic stir bar, add 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (1.0 equiv), the aryl halide (1.1 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv). This step should be performed in a glovebox to protect the air-sensitive reagents.

-

Solvent Addition: The vessel is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous, degassed toluene (or another suitable solvent like dioxane) is added via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.

-

Degassing (Optional but Recommended): The reaction mixture can be further degassed by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen.

-

Reaction: The sealed vessel is placed in a preheated oil bath at the desired temperature (typically 100-110 °C) and stirred vigorously.

-

Monitoring: The reaction progress is monitored periodically by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Workup: The reaction is cooled to room temperature and carefully quenched by the addition of water. The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Optimization of Reaction Conditions

| Entry | Aryl Halide (Ar-X) | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 110 | 12 | 92 |

| 2 | 4-Chlorotoluene | XPhos Pd G3 (2) | - | NaOtBu | Toluene | 110 | 18 | 85 |

| 3 | 1-Bromo-4-methoxybenzene | BrettPhos Pd G3 (1.5) | - | LiHMDS | Dioxane | 100 | 8 | 95 |

| 4 | 2-Bromopyridine | RuPhos Pd G3 (2) | - | K₃PO₄ | t-AmylOH | 110 | 16 | 78 |

This table presents representative data based on established principles for similar substrates.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[14] To utilize our title compound, the aniline must first be converted into a suitable aryl halide or pseudohalide (e.g., bromide, iodide, or triflate) via standard methods such as a Sandmeyer reaction. This protocol assumes the use of 1-Bromo-3-fluoro-4-(1,4-oxazepan-4-yl)benzene as the starting material.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add 1-Bromo-3-fluoro-4-(1,4-oxazepan-4-yl)benzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., powdered K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio), to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Degassing: The mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (three cycles).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 90-100 °C) under an inert atmosphere and stirred vigorously.

-

Monitoring: The reaction is monitored by TLC or LC-MS until completion.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed in vacuo. The crude product is then purified by flash column chromatography or recrystallization.

Data Presentation: Optimization of Reaction Conditions

| Entry | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 91 |

| 3 | Thiophene-2-boronic acid | XPhos Pd G3 (2) | K₃PO₄ | t-AmylOH/H₂O | 100 | 6 | 94 |

| 4 | Pyridine-3-boronic acid | SPhos Pd G2 (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |

This table presents representative data based on established principles for similar substrates.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst: Pd(0) oxidized by air; degraded ligand. 2. Insufficient Base Strength or Solubility. 3. Poor Quality Solvent: Presence of water or peroxides. | 1. Use a fresh catalyst/ligand or a more robust precatalyst. Ensure all steps are performed under a strict inert atmosphere.[7] 2. For Buchwald-Hartwig, switch to a stronger base (e.g., LiHMDS). For Suzuki, ensure the base is finely powdered and try a stronger base like Cs₂CO₃. 3. Use freshly distilled or purchased anhydrous, degassed solvent. |

| Formation of Side Products | 1. Hydrodehalogenation: (Aryl halide is reduced to Ar-H). 2. Homocoupling: (Ar-Ar or Ar'-Ar' formation). | 1. Often caused by moisture. Ensure rigorously dry conditions. This can also indicate a slow reductive elimination or transmetalation step; re-screen ligands. 2. Can result from oxygen exposure. Improve degassing procedures. In Suzuki reactions, this may indicate an issue with the base or stoichiometry. |

| Incomplete Conversion | 1. Catalyst Deactivation. 2. Insufficient Reaction Time or Temperature. | 1. Increase catalyst loading slightly (e.g., from 1% to 2%). Switch to a more robust ligand system (e.g., a Buchwald G4 precatalyst). 2. Increase reaction time. If stability allows, increase the temperature by 10 °C increments. |

Safety and Handling

-

Palladium Catalysts: While generally low in toxicity, they are precious metals and should be handled with care to avoid waste. Some palladium compounds can be irritants.

-

Phosphine Ligands: Many are air-sensitive and can be pyrophoric. They should be stored and handled under an inert atmosphere (glovebox or Schlenk line).

-

Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. They must be handled in a glovebox.

-

Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Benchchem.

- Buy 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (EVT-15203912). EvitaChem.

- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.

- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications.

- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC.

- Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters.

- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. figshare.

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.

- Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.

- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC.

- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications.

- Buchwald–Hartwig amination. Wikipedia.

- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.

- A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing).

- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH.

- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications.

- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.

- Heck reaction. Wikipedia.

- Sonogashira coupling. Wikipedia.

- Heck Reaction. Organic Chemistry Portal.

- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed - NIH.

- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira Coupling. Chemistry LibreTexts.

- The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library.

- Suzuki Coupling. Organic Chemistry Portal.

- Heck Reaction—State of the Art. Semantic Scholar.

- The role of fluorine in medicinal chemistry. PubMed.

- Sonogashira Coupling. SynArchive.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem.

- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. Benchchem.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. PNR.

Sources

- 1. evitachem.com [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing fluorinated oxazepanyl aniline derivatives. This structural motif is highly valued in kinase inhibitors and antimicrobial agents, but its synthesis is often plagued by poor regioselectivity during the nucleophilic aromatic substitution (SNAr) phase and unwanted defluorination during nitro reduction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.

Reaction Workflow & Mechanistic Pathway

The standard synthetic route involves a two-step process: an SNAr reaction between 3,4-difluoronitrobenzene and 1,4-oxazepane, followed by the chemoselective reduction of the nitro group to an aniline.

Workflow for the synthesis of 3-fluoro-4-(1,4-oxazepan-4-yl)aniline highlighting key steps.

Troubleshooting & FAQs

Section A: Nucleophilic Aromatic Substitution (SNAr) Challenges

Q: Why am I seeing a high percentage of the 2-fluoro-5-(1,4-oxazepan-4-yl)nitrobenzene regioisomer during the SNAr step? A: Causality: In 3,4-difluoronitrobenzene, the nitro group strongly activates the para-position (C4) via resonance stabilization of the Meisenheimer intermediate. The meta-position (C3) is only inductively activated. Therefore, nucleophilic attack by 1,4-oxazepane preferentially occurs at the para-fluorine. However, using excessively strong bases or pushing the reaction temperature beyond 80°C shifts the reaction toward thermodynamic control, increasing the formation of the meta-substituted byproduct. Solution: Maintain kinetic control. Use a mild base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile. Keep temperatures strictly between 70–80°C.

Section B: Nitro Reduction & Defluorination Issues

Q: My nitro reduction step using Pd/C and H₂ is resulting in significant defluorination. How can I prevent this? A: Causality: Palladium on carbon (Pd/C) is a highly active catalyst. While it efficiently reduces the nitro group to an amine[1], it also readily inserts into the C-F bond via oxidative addition under a hydrogen atmosphere, leading to hydrodehalogenation. Solution: Switch to a milder, chemoselective reduction system. Iron powder with ammonium chloride (Fe/NH₄Cl) operates via single-electron transfer (SET) specifically to the nitro group, leaving the C-F bond completely intact[2]. Alternatively, if catalytic hydrogenation is required for scale-up, Raney Nickel at room temperature provides excellent yields (85-90%) without significant defluorination[3].

Section C: Purification and Isolation

Q: The yield of the final aniline is low due to poor extraction efficiency. The product seems highly water-soluble. A: Causality: The 1,4-oxazepane ring introduces a basic amine and a hydrophilic ether oxygen. In slightly acidic or neutral aqueous workups, this amine protonates, forming a highly water-soluble ammonium salt that resists extraction into organic solvents. Solution: Ensure the aqueous phase is strictly basified to pH > 10 using saturated Na₂CO₃ or NaOH before extraction. Use a solvent with excellent hydrogen-bond accepting properties, such as ethyl acetate or dichloromethane, and perform multiple extractions. Salting out the aqueous layer with NaCl (brine) will further drive the product into the organic phase.

Quantitative Data: Reduction Condition Optimization

To assist in selecting the optimal reduction strategy, the following table summarizes the expected outcomes based on standard reaction conditions for fluorinated oxazepanyl/morpholino nitrobenzenes.

| Reduction Method | Catalyst / Reagents | Temperature (°C) | Pressure | Yield (%) | Defluorination (%) | Scalability |

| Catalytic Hydrogenation | 10% Pd/C | 25 | 1 atm (H₂) | 45 - 55 | > 30 | High |

| Catalytic Hydrogenation | Raney Nickel | 25 | 1 - 20 atm (H₂) | 85 - 90 | < 2 | High |

| Metal-Mediated (SET) | Fe / NH₄Cl | 80 | Ambient | 92 - 95 | Not Detected | Medium |

| Metal-Mediated (SET) | Zn / AcOH | 25 | Ambient | 75 - 80 | < 5 | Low |

Standard Operating Protocols (SOPs)

Protocol 1: SNAr Reaction (Synthesis of 3-fluoro-4-(1,4-oxazepan-4-yl)nitrobenzene)

This protocol utilizes mild conditions to ensure kinetic control and high regioselectivity.

-

Setup: Charge a clean, dry round-bottom flask with 3,4-difluoronitrobenzene (1.0 equiv) and anhydrous acetonitrile (10 mL/g).

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) followed by 1,4-oxazepane (1.1 equiv).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, driving the reaction forward without competing for the electrophile.

-

-

Reaction: Stir the mixture at 70°C under a nitrogen atmosphere for 8 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.7) is colorless under visible light but UV active. The product spot (Rf ~0.4) will appear bright yellow under visible light due to the extended conjugation of the nitro-aromatic amine. This color change visually validates the successful substitution.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the nitro intermediate.

Protocol 2: Chemoselective Nitro Reduction (Synthesis of the Aniline Derivative)

This protocol utilizes an SET mechanism to prevent C-F bond cleavage[2].

-

Setup: Suspend the 3-fluoro-4-(1,4-oxazepan-4-yl)nitrobenzene (1.0 equiv) in a solvent mixture of Ethanol and Water (4:1 v/v).

-

Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (2.0 equiv).

-

Causality: NH₄Cl serves as a mild proton source for the single-electron transfer reduction driven by the oxidation of Fe(0) to Fe(II)/Fe(III), preventing the cleavage of the C-F bond.

-

-

Reaction: Reflux the mixture at 80°C for 2-4 hours with vigorous stirring.

-

Self-Validation Check: Periodically spot the reaction on TLC (DCM:MeOH 9:1). The bright yellow color of the starting material will disappear, and a new, highly polar spot (Rf ~0.2) will emerge. Exposing the TLC plate to ninhydrin stain and heating will yield a dark purple spot, confirming the successful reduction to a primary aniline.

-

Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove iron oxides, washing the pad thoroughly with Ethyl Acetate.

-

Isolation (Critical Step): Concentrate the filtrate to remove ethanol. Adjust the aqueous residue to pH > 10 using saturated Na₂CO₃. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline.

References

-

Title: Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study Source: researchgate.net / Research on Chemical Intermediates URL: 2

-

Title: CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine Source: google.com / Google Patents URL: 3

-

Title: Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties Source: uj.ac.za / Medicinal Chemistry Research URL: 1

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline Buchwald-Hartwig Couplings

Introduction

Welcome to the technical support center for a particularly challenging C-N cross-coupling: the Buchwald-Hartwig amination of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline. This substrate, while valuable in pharmaceutical and materials science, presents a unique combination of steric and electronic challenges that can often lead to low yields or complete reaction failure. The steric bulk of the 1,4-oxepane ring, coupled with the electronic effects of the ortho-fluoro substituent, necessitates a carefully optimized and nuanced approach.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this transformation and achieve high-yielding, reproducible results. We will delve into the mechanistic reasoning behind common failures and provide actionable solutions grounded in established catalytic principles.

Frequently Asked Questions (FAQs)

Q1: What makes the Buchwald-Hartwig coupling of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline so challenging?

The difficulty arises from a combination of two primary factors:

-

Steric Hindrance: The 1,4-oxepane ring is a bulky substituent that sterically shields the aniline nitrogen. This hindrance can significantly slow down or prevent the key steps of the catalytic cycle, particularly the association of the amine with the palladium center and the final reductive elimination step to form the C-N bond.[1][2][3]

-

Electronic Effects: The fluorine atom at the C3 position is electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen. This makes it a less reactive coupling partner compared to its non-fluorinated analog.

Q2: I am seeing no product formation. What is the most likely cause?

A complete lack of product formation often points to a fundamental issue with catalyst activation or stability. The most common culprits are:

-

Catalyst Poisoning: While less common for anilines than for pyridines, other Lewis basic functional groups in your coupling partner (aryl halide) could be coordinating to the palladium center and deactivating it.[4]

-

Failed Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species may be failing.[5][6] This is often due to impure reagents or an insufficient amount of a reducing agent (often the phosphine ligand or amine itself).

-

Suboptimal Ligand Choice: For a sterically demanding substrate like this, the choice of ligand is paramount. A ligand that is not bulky enough will fail to create the necessary coordination environment around the palladium to facilitate the reaction.[1][7]

Q3: My reaction starts but then stalls, often leaving a black precipitate (palladium black). What's happening?

This is a classic sign of catalyst decomposition.[4] The active, soluble Pd(0)L species is falling out of the catalytic cycle and aggregating into inactive, metallic palladium. This can be caused by:

-

High Temperatures: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition pathways.[4]

-

Inadequate Ligand Protection: The phosphine ligand stabilizes the Pd(0) center. If the ligand is not bulky or electron-rich enough, or if the Pd:Ligand ratio is too low, the palladium center is left exposed and is more prone to decomposition.

-

Oxygen Contamination: Palladium catalysts are highly sensitive to oxygen.[4] A poor inert atmosphere (e.g., a leaky septum or inadequately degassed solvent) can lead to rapid oxidation and deactivation of the catalyst.

Q4: Which class of ligands is best suited for this sterically hindered aniline?

For sterically hindered couplings, bulky, electron-rich monophosphine ligands are the gold standard.[1][7] Specifically, the dialkylbiaryl phosphine ligands developed by the Buchwald group are highly effective. These ligands promote the formation of a monoligated palladium species, which is more reactive and less sterically encumbered, facilitating the coupling of challenging substrates.[1] Bidentate ligands like BINAP can be effective but are often less successful for extremely hindered systems.[1]

Troubleshooting & Optimization Guide

This section is designed as a decision-making tool to diagnose and solve common problems encountered during the reaction.

Problem 1: Low to No Conversion of Starting Materials

If you observe a significant amount of unreacted aryl halide and aniline after a reasonable reaction time, follow this workflow.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Preventing oxidation and degradation of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline during long-term storage

Welcome to the technical support guide for 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for preventing oxidation and degradation of this compound during long-term storage. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the integrity and reliability of your valuable research material.

Frequently Asked Questions (FAQs)

Q1: What is 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline and why is its stability important?

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is a fluorinated organic compound featuring a unique combination of a fluorinated aniline and a 1,4-oxazepane ring.[1] It serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] The stability of this compound is paramount because degradation can lead to the formation of impurities, which can compromise the results of downstream applications, including biological assays and further chemical synthesis.

Q2: What are the primary degradation pathways for this compound?

As a primary aromatic amine, 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline is susceptible to oxidation. The primary amine group is the most reactive site for oxidation.[2][3] Oxidation can lead to the formation of colored impurities, including N-oxides, nitroso, and nitro derivatives, and can also result in polymerization to form "aniline black" like by-products.[2][4] The presence of the electron-donating oxazepane group can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation compared to unsubstituted aniline.

Q3: What are the ideal long-term storage conditions for 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline?

To minimize degradation, the compound should be stored under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation of aromatic amines. |

| Light | Amber vial or protected from light | Light can provide the energy to initiate and accelerate oxidative degradation.[5] |

| Container | Tightly sealed, appropriate material | Prevents exposure to atmospheric moisture and oxygen.[5] |

Q4: Are there any chemical incompatibilities I should be aware of during storage?

Yes, avoid storing 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline with or near strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) and strong acids.[6] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q5: How can I tell if my sample of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline has degraded?

Visual inspection is the first step. The pure compound is typically a white to off-white solid.[1] Any discoloration (e.g., yellowing, browning) is a strong indicator of degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to determine the purity of the sample.[7][8]

Troubleshooting Guide

Problem: My sample has changed color during storage.

-

Potential Cause: Oxidation due to exposure to air and/or light.

-

Troubleshooting Steps:

-

Assess Purity: Analyze a small portion of the sample using HPLC or GC-MS to quantify the level of degradation.

-

Purification (if necessary): If the purity is unacceptable for your application, consider recrystallization or column chromatography to remove impurities.

-

Improve Storage: Transfer the remaining pure material to a new, clean, amber vial. Purge the vial with an inert gas (argon or nitrogen) before sealing tightly. Store at -20°C or below.

-

Problem: I am seeing unexpected side products in my reaction.

-

Potential Cause: The starting material, 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline, may have degraded, introducing impurities that are participating in the reaction.

-

Troubleshooting Steps:

-

Confirm Starting Material Purity: Before starting a reaction, always check the purity of your reagents, especially those known to be sensitive to degradation. Run a quick purity check via HPLC or TLC.

-

Use a Fresh or Purified Sample: If degradation is confirmed, use a fresh batch of the compound or purify the existing stock.

-

Problem: My analytical results (e.g., NMR, Mass Spec) are inconsistent with the expected structure.

-

Potential Cause: The presence of degradation products can complicate spectral interpretation.

-

Troubleshooting Steps:

-

Analyze for Impurities: Use a high-resolution technique like LC-MS to identify potential degradation products. Common degradation products of aromatic amines can include hydroxylamines and nitroso compounds.[2]

-

Compare with a Reference Standard: If available, compare the analytical data of your sample with that of a certified reference standard.

-

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

-

Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined cap.

-

Aliquotting: If you have a large batch, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Inerting: Place the vial containing the 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline into a glove box with an inert atmosphere (argon or nitrogen). If a glove box is not available, you can use a Schlenk line to evacuate and backfill the vial with inert gas.

-

Sealing: Tightly seal the vial cap. For extra protection, you can wrap the cap with Parafilm.

-

Labeling: Clearly label the vial with the compound name, date, and storage conditions.

-

Storage: Place the sealed vial in a freezer at -20°C or colder.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline. The exact conditions may need to be optimized for your specific instrument and column.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Example Gradient: 10% to 90% acetonitrile over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for an optimal wavelength, but 254 nm is a common starting point for aromatic compounds.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new peaks over time is indicative of degradation.

Visualizing Degradation and Prevention

Potential Oxidative Degradation Pathway

Caption: Simplified pathway of oxidative degradation.

Workflow for Ensuring Compound Integrity

Caption: Recommended workflow for handling and storage.

References

-

Vertex AI Search Result[2]

-

Vertex AI Search Result[4]

-

Vertex AI Search Result[9]

-

Vertex AI Search Result[7]

-

Vertex AI Search Result[10]

-

Vertex AI Search Result[1]

-

Vertex AI Search Result[3]

-

Vertex AI Search Result[8]

-

Vertex AI Search Result[11]

-

Vertex AI Search Result[12]

-

Vertex AI Search Result[13]

-

Vertex AI Search Result[14]

-

Vertex AI Search Result[15]

-

Vertex AI Search Result[16]

-

Vertex AI Search Result[17]

-

Vertex AI Search Result[6]

-

Vertex AI Search Result[5]

-

Vertex AI Search Result[18]

-

Vertex AI Search Result

-

Vertex AI Search Result[19]

-

Vertex AI Search Result[20]

-

Vertex AI Search Result[21]

Sources

- 1. evitachem.com [evitachem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. nj.gov [nj.gov]

- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. lobachemie.com [lobachemie.com]

- 18. molcore.com [molcore.com]

- 19. 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline | 1026156-06-8 [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. jmchemsci.com [jmchemsci.com]

HPLC method development and mobile phase optimization for 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

Technical Support Center: HPLC Analysis of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) method development and mobile phase optimization for 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, experience-driven answers to common challenges encountered during the analysis of this compound. Our focus is not just on procedural steps but on the underlying scientific principles to empower you to develop robust and reliable HPLC methods.

Section 1: Initial Method Development & Analyte Considerations (FAQs)

This section addresses the foundational questions to consider before beginning your experiments, focusing on the unique properties of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline.

Q1: What are the critical physicochemical properties of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline that influence HPLC method development?

A1: Understanding the analyte's structure and properties is the cornerstone of effective method development. For 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (CAS: 918137-43-6, M.W.: 210.25 g/mol ), the key features are:

-

Basic Functional Groups: The molecule contains a primary aromatic amine (-NH2) and a tertiary amine within the oxazepane ring. Aromatic amines are notoriously challenging in HPLC, often exhibiting poor peak shape.[1] These basic sites are readily protonated, making the molecule's charge state highly dependent on the mobile phase pH.

-

Hydrophobicity (LogP): While the exact LogP is not readily published, the LogP for the related compound 4-fluoroaniline is 1.15, suggesting moderate hydrophobicity.[2] This indicates that reversed-phase chromatography is a suitable separation mode.

-

UV Absorbance: Aromatic amines typically exhibit strong UV absorbance.[3] For similar compounds like 3-chloro-4-fluoro-aniline, significant absorbance is observed around 272 nm.[4] A preliminary UV scan of your standard is recommended, but starting with a detection wavelength of 254 nm or 270-280 nm is a logical choice.

Q2: How do I select the right HPLC column to avoid common issues like peak tailing?

A2: The primary challenge with basic compounds like this is the interaction between the protonated amine groups and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based columns.[1][5] This secondary interaction mechanism causes significant peak tailing.[6]

Therefore, your column selection strategy should focus on minimizing these interactions:

-

Primary Recommendation: Use a modern, high-purity, base-deactivated (fully end-capped) C18 column. These columns are manufactured with silica that has fewer metallic impurities and undergo a rigorous process to cap most of the residual silanols, providing a more inert surface.

-

Alternative Chemistries: If peak shape remains problematic, consider alternative stationary phases:

-

Polar-Embedded Phases (e.g., Amide, Carbamate): These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols and allows for operation in highly aqueous mobile phases without phase collapse.[7]

-

Pentafluorophenyl (PFP) Phases: These phases can offer alternative selectivity for fluorinated compounds like your analyte through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[8]

-

A summary of recommended starting column parameters is provided in the table below.

| Parameter | Recommended Starting Point | Rationale |

| Stationary Phase | High-Purity, End-Capped C18 | Minimizes silanol interactions, good starting point for moderately hydrophobic compounds. |

| Particle Size | < 3 µm (for UHPLC) or 3.5-5 µm (for HPLC) | Smaller particles provide higher efficiency and better resolution.[9] |

| Column Dimensions | 2.1 mm ID (UHPLC) or 4.6 mm ID (HPLC); Length 50-150 mm | Balances resolution, analysis time, and solvent consumption. |

| Pore Size | ~100-120 Å | Appropriate for small molecules. |

Q3: What is a good starting point for the mobile phase composition and pH?

A3: A systematic approach to mobile phase selection is crucial.

-

Organic Modifier: Acetonitrile is generally the preferred starting solvent over methanol. Its lower viscosity results in lower backpressure, and it often provides better peak shape for basic compounds.[10]

-

Aqueous Phase & pH Control: This is the most critical parameter for achieving good peak shape. Since the analyte is basic, you must control its ionization state. The recommended strategy is to operate at a low pH (e.g., pH 2.5 - 3.5).[6] At this pH, the analyte will be fully protonated (positively charged), but more importantly, the residual silanol groups on the column will be non-ionized, which shuts down the primary mechanism of peak tailing.[6]

-

Buffer Selection: A buffer is essential to maintain a stable pH.[11]

-

For UV Detection: A phosphate buffer (e.g., 20 mM potassium phosphate) is an excellent choice due to its low UV cutoff.[12]

-

For LC-MS: Use a volatile buffer like formic acid (0.1%) or ammonium formate (10-20 mM).[12] Trifluoroacetic acid (TFA) at 0.05-0.1% is also effective for improving peak shape but can cause significant ion suppression in the mass spectrometer.[11][12]

-

A recommended starting gradient is outlined in the protocol below.

Section 2: Systematic Method Development Protocol

This section provides a step-by-step workflow for developing a robust separation method.

Protocol 1: Generic Scouting Gradient for Method Development

This protocol is designed to quickly determine the approximate elution conditions for your analyte and any impurities.

-

Prepare the Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Configure the HPLC System:

-

Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detector Wavelength: 254 nm.

-

-

Run the Scouting Gradient:

-

Start at 5% B for 1 minute.

-

Ramp to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 5% B over 1 minute.

-

Equilibrate at 5% B for 5-10 minutes.

-

-

Analyze the Results:

-

Evaluate the retention time (k') of the main peak. Ideally, it should be between 2 and 10 for good resolution and robustness.[11]

-

Assess the peak shape (asymmetry).

-

Based on the retention time, you can adjust the gradient slope or convert to an isocratic method for faster analysis if separation from impurities allows.

-

Caption: Troubleshooting Workflow for Peak Tailing.

Q5: I am seeing unexpected "ghost" peaks in my chromatogram, especially during a gradient run. What is their source?

A5: Ghost peaks are signals that appear in your chromatogram but are not present in your sample. They are a common nuisance, particularly in high-sensitivity gradient analysis. [13] Common Causes and Solutions:

-

Contaminated Mobile Phase: This is the most frequent cause. [14]Impurities can be present in the solvents (even HPLC grade), water, or buffer salts. Microbial growth can also occur in unpreserved aqueous mobile phases. [14] * Solution: Always use fresh, high-purity solvents (HPLC or MS grade). Filter all aqueous buffers before use and prepare them fresh daily.

-

System Carryover: Residue from a previous, more concentrated injection can be adsorbed onto the injector needle, loop, or valve and elute in a subsequent run. [15][16] * Solution: Run a blank injection (injecting only your mobile phase). If the ghost peak appears, the issue is likely carryover or mobile phase contamination. [17]Optimize the needle wash procedure in your autosampler method, using a strong solvent to clean the needle thoroughly between injections.

-

Leachables: Plasticizers or other compounds can leach from mobile phase bottles, tubing, or sample vials. [15] * Solution: Use glass or certified low-leachable plastic containers for your mobile phase and samples.

-

Column Bleed: Degradation of the stationary phase can produce ghost peaks, especially at high temperatures or extreme pH. [15] * Solution: Ensure you are operating within the column's recommended pH and temperature range. If the column is old, it may need to be replaced.

Q6: Why is my retention time shifting from one injection to the next?

A6: Poor retention time reproducibility is a serious issue that compromises data integrity.

Common Causes and Solutions:

-

Insufficient Column Equilibration: This is very common in gradient chromatography. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

-

Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes of the starting mobile phase to pass through the column before the next injection.

-

-

Changes in Mobile Phase Composition: The mobile phase was not prepared accurately, or selective evaporation of the more volatile organic component has occurred. [15] * Solution: Prepare mobile phases carefully and consistently. Keep solvent bottles capped to prevent evaporation. If using an on-line mixer, ensure the pump's proportioning valves are functioning correctly.

-

Fluctuating Column Temperature: Temperature has a significant effect on retention time. [15] * Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C or 40 °C).

-

Mobile Phase pH Drift: If the mobile phase pH is close to the analyte's pKa, small changes in pH can cause large shifts in retention. [11] * Solution: Ensure your mobile phase is well-buffered and operate at a pH at least 1.5-2 units away from the analyte's pKa. [12]

References

- [Readers Insight] Why Do Ghost Peaks Appear? - Welch Materials. (2025, October 31).

- Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu.

- What causes a “ghost” peak and what can I do to prevent this? - Waters.

- 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (EVT-15203912). EvitaChem.

- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).

- How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex.

- HPLC Peak Tailing. (2022, February 15). Axion Labs.

- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).

- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.

- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.

- Peak Tailing in HPLC. Element Lab Solutions.

- Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies.

- HPLC Column Selection Guide.

- Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Academia.edu.

- HPLC problems with very polar molecules. (2024, January 25). Axion Labs.

- Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.

- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026, March 22).

Sources

- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 2. 4-Fluoroaniline | SIELC Technologies [sielc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. auroraprosci.com [auroraprosci.com]

- 10. veeprho.com [veeprho.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. welch-us.com [welch-us.com]

- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]

- 14. welch-us.com [welch-us.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. hplc.eu [hplc.eu]

- 17. wyatt.com [wyatt.com]

Technical Support Center: Troubleshooting Low Nucleophilic Reactivity of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low nucleophilic reactivity of the aniline group in this compound.

Part 1: Foundational Understanding & FAQs

Before delving into troubleshooting, it's crucial to understand the inherent electronic properties of 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline that contribute to its reduced nucleophilicity.

FAQ 1: Why is the aniline group in 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline a poor nucleophile?

The low nucleophilicity of the aniline nitrogen is a result of the combined electronic effects of the substituents on the aromatic ring.

-

Inductive Effect (-I) of the Fluorine Atom: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect.[1] This effect pulls electron density away from the aromatic ring through the sigma (σ) bonds, making the entire ring, including the nitrogen atom of the aniline group, more electron-poor.[1]

-

Resonance (Mesomeric) Effect (+M) of the Fluorine Atom: While fluorine has lone pairs that can be donated into the aromatic π-system (a +M effect), its strong inductive effect (-I) dominates.[1] This net electron withdrawal deactivates the ring.

-

Position of the Fluorine Atom: The fluorine atom is located ortho to the aniline group. This proximity maximizes its electron-withdrawing inductive influence on the nitrogen's lone pair, significantly reducing its availability for nucleophilic attack.

-

The 1,4-Oxazepane Group: While the nitrogen within the oxazepane ring can donate electron density to the aromatic ring via a resonance effect (+M), the overall impact is often not sufficient to overcome the strong deactivating effect of the adjacent fluorine atom.

The consequence of these combined effects is a lower electron density on the aniline nitrogen, which directly translates to reduced basicity and nucleophilicity compared to unsubstituted aniline.[2]

FAQ 2: How does the reduced nucleophilicity impact common reactions?

The diminished reactivity of the aniline group can lead to several experimental challenges:

-

Slow Reaction Rates: Reactions such as acylation, amidation, and nucleophilic aromatic substitution (SNAr) will proceed much slower than with more electron-rich anilines.

-

Harsh Reaction Conditions Required: To drive the reaction forward, you may need higher temperatures, longer reaction times, and more reactive reagents, which can lead to side product formation.[3]

-

Low Yields: Incomplete conversion of the starting material is a common issue, resulting in lower yields of the desired product.

-

Catalyst Deactivation: In metal-catalyzed reactions like Buchwald-Hartwig amination, the electron-poor nature of the aniline can sometimes hinder the catalytic cycle.[4]

FAQ 3: What is the difference between basicity and nucleophilicity in this context?

While related, basicity and nucleophilicity are distinct concepts:

-

Basicity is a thermodynamic property that describes the ability of a molecule to accept a proton. A lower pKa value indicates a weaker base.[2] The electron-withdrawing fluorine atom in 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline destabilizes the corresponding anilinium ion, making the parent aniline a weaker base.[2]

-

Nucleophilicity is a kinetic property that describes the rate at which a molecule attacks an electrophilic center.

For anilines, these two properties are often correlated. The reduced electron density on the nitrogen that makes it a weak base also makes it a poor nucleophile.

Part 2: Troubleshooting Common Synthetic Challenges

This section provides specific, actionable advice for overcoming common problems encountered during reactions with 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline.

Problem 1: Incomplete or Slow Acylation/Amidation Reactions

You are attempting to form an amide bond by reacting 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline with an acyl chloride, anhydride, or carboxylic acid, but the reaction is sluggish or stalls.

The lone pair on the aniline nitrogen is not sufficiently available to attack the electrophilic carbonyl carbon of the acylating agent.

Caption: Troubleshooting workflow for acylation/amidation.

Strategy 1: Enhance the Electrophile

-

Protocol 1.1: Use of Highly Reactive Acylating Agents:

-

If using a carboxylic acid with coupling agents (e.g., DCC, EDC), first convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Dissolve the 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Slowly add the acyl chloride to the reaction mixture at 0 °C and allow it to warm to room temperature.

Causality: Acyl chlorides are significantly more electrophilic than carboxylic acids or anhydrides, lowering the activation energy required for the nucleophilic attack by the deactivated aniline.

-

-

Protocol 1.2: Lewis Acid Catalysis:

-

In a flask containing the acylating agent (e.g., an anhydride) in an anhydrous solvent, add a catalytic amount (5-10 mol%) of a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) or Copper(II) triflate (Cu(OTf)₂).[5][6]

-

Stir for 10-15 minutes to allow for coordination of the Lewis acid to the carbonyl oxygen.

-

Add the 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline to the mixture.

-

Heat the reaction as necessary and monitor by TLC or LC-MS.